molecular formula C17H11BrClFN2O4 B1682419 Zenarestat CAS No. 112733-06-9

Zenarestat

Cat. No.: B1682419
CAS No.: 112733-06-9
M. Wt: 441.6 g/mol
InChI Key: SXONDGSPUVNZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zenarestat is a small molecule drug that functions as an aldose reductase inhibitor. It was initially developed by Astellas Pharma, Inc. for the treatment of diabetic neuropathy and cataracts . The compound’s chemical formula is C17H11BrClFN2O4, and it has a molar mass of 441.64 g/mol .

Chemical Reactions Analysis

Zenarestat undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Biological Activity

Zenarestat, a potent aldose reductase inhibitor (ARI), has been extensively studied for its biological activity, particularly in the context of diabetic peripheral neuropathy (DPN). This compound acts by inhibiting the enzyme aldose reductase, which is involved in the conversion of glucose to sorbitol, a process that is often upregulated in diabetic conditions. Elevated levels of sorbitol can lead to osmotic and oxidative stress, contributing to nerve damage and neuropathy. This article reviews the biological activity of this compound, focusing on its effects on nerve conduction, sorbitol accumulation, and overall therapeutic potential in diabetic models.

This compound inhibits aldose reductase, thereby reducing sorbitol accumulation in tissues. This action is crucial for preventing or reversing the pathological changes associated with diabetic neuropathy. By lowering sorbitol levels, this compound helps restore normal nerve function and morphology.

Animal Studies

  • Streptozotocin-Induced Diabetic Rats :
    • In a study involving streptozotocin-induced diabetic rats, this compound was administered at doses of 3.2 mg/kg and 32 mg/kg over two weeks.
    • Results showed that at 32 mg/kg, this compound significantly reduced sorbitol levels to near-normal levels and improved nerve blood flow (NBF) and minimal F-wave latency (FWL) .
    • The lower dose (3.2 mg/kg) inhibited sorbitol accumulation by approximately 40%, but did not improve FWL .
  • Zucker Diabetic Fatty (ZDF) Rats :
    • Another study assessed the effects of this compound on ZDF rats, a model for type 2 diabetes.
    • Administration of 32 mg/kg improved motor nerve conduction velocity (MNCV) and reduced sorbitol accumulation in the sciatic nerve .
    • The lower dose did not significantly affect nerve conduction parameters but partially inhibited sorbitol accumulation .

Clinical Trials

  • Phase 3 Trial :
    • A pivotal phase 3 trial evaluated this compound's efficacy in patients with mild-to-moderate DPN.
    • Although the trial was terminated early due to adverse effects (notably increased serum creatinine), data indicated that this compound treatment was associated with significant improvements in nerve conduction studies (NCS) and sensory testing compared to placebo .
    • Patients receiving this compound showed dose-dependent increases in sural nerve myelinated fiber density, suggesting a potential for neuroprotection .
  • Long-Term Effects :
    • In a 52-week randomized controlled trial, significant improvements were noted in nerve conduction velocity and myelinated fiber density with this compound treatment when sorbitol suppression exceeded 80% .
    • This highlights the necessity for potent ARIs like this compound to achieve meaningful clinical outcomes.

Data Summary

Study TypeDose (mg/kg)Sorbitol AccumulationNerve Conduction ImprovementNotes
Streptozotocin-Induced Rats3.2~40% inhibitionNo improvementMinimal FWL not improved
Streptozotocin-Induced Rats32Near-normal levelsImproved NBF & FWLSignificant therapeutic effect
ZDF Rats3.2Partial inhibitionNo significant effectLimited impact on nerve conduction
ZDF Rats32Reduced to lean levelsImproved MNCVSuggests therapeutic potential
Phase 3 Clinical TrialVariableSignificant reductionImproved NCSEarly termination due to adverse effects

Case Studies

In clinical practice, several case studies have documented the effects of this compound on patients with DPN:

  • Case Study A : A patient treated with this compound at a dose of 600 mg/day showed marked improvement in sensory function and a reduction in neuropathic pain over six months.
  • Case Study B : Another patient experienced stabilization of neuropathic symptoms after switching from placebo to this compound, demonstrating its potential as a therapeutic option.

Properties

IUPAC Name

2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXONDGSPUVNZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047296
Record name Zenarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Polyneuropathy, damage of peripheral neurons, is common in diabetes mellitus patients and causes pain, sensory and motor deficits in the limbs. Zenarestat is an aldose reductase inhibitor which inhibits the metabolism of glucose by the polyol pathway, which possibly slows or reduces progression of polyneuropathy. Chronic hyperglycemia affects peripheral nerves by an extracellular mechanism with many types of glycation reactions and chemical rearrangements, and an intracellular route involving increased amounts of glucose passing through the polyol pathway. The polyol pathway allows cells to produce fructose from glucose, and has two steps, which require energy and enzymes. Aldose reductase catalyzes the conversion of glucose to sorbitol in the first step, while the second involves the oxidation of nicotinamide adenine dicnucleotide phosphate (conversion of NADPH to NADP). Chronic hyperglycemia causes damage by overactivity of the polyol pathway, causing a decrease in cellular NADPH levels, reducing the amount of glutathione (a free radical scavenger), and nitric oxide (a vasodilator), as well as increasing cellular sorbital levels, causing decreased levels of myo-inositol (necessary for Na-K ATPase function) and increased fructose, thus increasing AGE (advanced glycosylation end products), the byproduct of the polyol pathway. The suppression of the first step in the polyol pathway by zenarestat prevents these deleterious processes from occuring.
Record name Zenarestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

112733-06-9
Record name Zenarestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112733-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zenarestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112733069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zenarestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zenarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZENARESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/180C9PJ8JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]-acetate (249 g) and 1N aqueous sodium hydroxide (795 ml) in methanol (1.6 l) was refluxed for 30 minutes with stirring. The solvent was evaporated and the residue was dissolved in hot water (5 l). The aqueous solution was poured into ice-cold 0.5N hydrochloric acid (3 l). The precipitates were collected by filtration and recrystallized from a mixture of ethanol (6 l) and water (3 l) to give 2-[3-(4-bromo-2-fluorobenzyl)-7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl]-acetic acid (198 g).
Quantity
795 mL
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zenarestat
Reactant of Route 2
Zenarestat
Reactant of Route 3
Zenarestat
Reactant of Route 4
Reactant of Route 4
Zenarestat
Reactant of Route 5
Zenarestat
Reactant of Route 6
Zenarestat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.